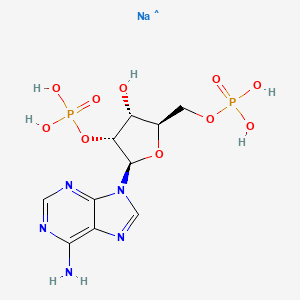

Adenosine 2',5'-diphosphate sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15N5NaO10P2 |

|---|---|

Molecular Weight |

450.19 g/mol |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

OHPUPSOOFQPMRP-MCDZGGTQSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Illuminating the Structure of Adenosine 2',5'-Diphosphate Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of Adenosine (B11128) 2',5'-diphosphate sodium salt (A2',5'P•xNa⁺). The document details the spectroscopic characterization, synthesis, purification, and biological significance of this important nucleotide, presenting quantitative data in structured tables and outlining key experimental protocols. Visual diagrams generated using Graphviz are included to illustrate molecular structure, experimental workflows, and signaling pathways.

Physicochemical and Spectroscopic Characterization

The definitive identification and structural confirmation of Adenosine 2',5'-diphosphate sodium salt rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular formula, weight, and the specific arrangement of atoms within the molecule.

Table 1: Physicochemical Properties of Adenosine 2',5'-diphosphate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂ | --INVALID-LINK-- |

| Molecular Weight (Free Acid) | 427.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 154146-84-6 (for sodium salt) | --INVALID-LINK-- |

| Appearance | White to off-white powder | [Generic supplier data] |

| Solubility | Soluble in water (50 mg/mL) | --INVALID-LINK-- |

| UV Absorption (λmax) | 259 nm (in Tris-HCl, pH 7.5) | --INVALID-LINK-- |

| Molar Extinction Coefficient (ε) | 15.3 L·mmol⁻¹·cm⁻¹ (at 259 nm) | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Adenosine 2',5'-diphosphate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adenine Moiety | ||

| H-2 | ~8.1-8.3 | ~152-154 |

| H-8 | ~8.3-8.5 | ~140-142 |

| C-4 | - | ~148-150 |

| C-5 | - | ~118-120 |

| C-6 | - | ~155-157 |

| Ribose Moiety | ||

| H-1' | ~6.0-6.2 | ~87-89 |

| H-2' | ~4.5-4.7 | ~74-76 |

| H-3' | ~4.3-4.5 | ~70-72 |

| H-4' | ~4.1-4.3 | ~83-85 |

| H-5', 5'' | ~4.0-4.2 | ~64-66 |

Note: Predicted values are based on data from related adenosine phosphate (B84403) compounds and are subject to solvent and pH effects.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Table 3: Mass Spectrometry Data for Adenosine 2',5'-diphosphate

| Ion | Calculated m/z (Free Acid) | Observed m/z |

| [M-H]⁻ | 426.0216 | Data not available |

| [M+H]⁺ | 428.0372 | Data not available |

| [M+Na]⁺ | 450.0192 | Data not available |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 4: Expected FTIR Absorption Bands for Adenosine 2',5'-diphosphate

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H and O-H stretching |

| 3100-3000 | C-H stretching (aromatic and ribose) |

| 1650-1550 | C=N and C=C stretching (adenine ring), N-H bending |

| 1250-1000 | P=O and P-O-C stretching |

| ~900 | Ribose ring vibrations |

Synthesis and Purification

The synthesis of Adenosine 2',5'-diphosphate can be achieved through both chemical and enzymatic methods. Subsequent purification is critical to obtain a high-purity product for research and development.

Chemical Synthesis

A common strategy for the synthesis of nucleotide diphosphates involves the phosphorylation of a partially protected nucleoside.

-

Protection of Adenosine: The 3'-hydroxyl and N⁶-amino groups of adenosine are protected to ensure regioselective phosphorylation at the 2' and 5' positions.

-

5'-Phosphorylation: The 5'-hydroxyl group is phosphorylated using a suitable phosphorylating agent, such as phosphoryl chloride, in the presence of a base.

-

2'-Phosphorylation: The 2'-hydroxyl group is then phosphorylated. This may require a different set of reaction conditions and phosphorylating agents to achieve selectivity.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the final product.

-

Salt Formation: The free acid is converted to the sodium salt by titration with a sodium base (e.g., sodium hydroxide (B78521) or sodium bicarbonate).

An In-depth Technical Guide to the Synthesis and Purification of Adenosine 2',5'-diphosphate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Adenosine (B11128) 2',5'-diphosphate sodium salt, a crucial tool for researchers studying purinergic signaling pathways. This document details the chemical synthesis, outlines purification methodologies, and explores its role as a P2Y1 receptor antagonist.

Chemical Synthesis of Adenosine 2',5'-diphosphate

The synthesis of Adenosine 2',5'-diphosphate (A2',5'DP) typically involves the selective phosphorylation of adenosine 2'-monophosphate (A2'MP). A common method employs a phosphorylating agent such as phosphoramidic acid in a suitable solvent like formamide.

Experimental Protocol: Synthesis of Adenosine 2',5'-diphosphate

This protocol is a generalized representation based on established chemical principles for nucleotide synthesis. Researchers should optimize conditions for their specific laboratory settings.

Materials:

-

Adenosine 2'-monophosphate (A2'MP)

-

Phosphoramidic acid

-

Formamide (anhydrous)

-

Pyridine (anhydrous)

-

Reagents for workup and purification (e.g., sodium bicarbonate, ion-exchange resin)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Adenosine 2'-monophosphate in anhydrous formamide.

-

Phosphorylation: Add phosphoramidic acid to the solution. The reaction mixture is typically stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the desired product.

-

Workup: Once the reaction is deemed complete, the mixture is quenched, often by the addition of a sodium bicarbonate solution to neutralize the reaction. The solvent is then typically removed under reduced pressure.

Table 1: Representative Synthesis Parameters (Optimization Required)

| Parameter | Value/Condition |

| Starting Material | Adenosine 2'-monophosphate |

| Phosphorylating Agent | Phosphoramidic acid |

| Solvent | Anhydrous Formamide |

| Reaction Temperature | Room Temperature |

| Reaction Time | Varies (monitor by TLC/HPLC) |

Purification of Adenosine 2',5'-diphosphate Sodium Salt

Purification of the synthesized A2',5'DP is critical to remove unreacted starting materials, byproducts, and excess reagents. The primary methods employed are anion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).

Anion-Exchange Chromatography

Anion-exchange chromatography separates molecules based on their net negative charge. Due to the presence of two phosphate (B84403) groups, A2',5'DP has a strong negative charge, allowing for its effective separation from monophosphorylated and unphosphorylated species. DEAE-cellulose is a commonly used weak anion-exchanger for this purpose.

Experimental Protocol: DEAE-Cellulose Chromatography

-

Column Preparation: A column is packed with DEAE-cellulose resin and equilibrated with a low ionic strength buffer (e.g., triethylammonium (B8662869) bicarbonate or ammonium (B1175870) acetate) at a neutral pH.

-

Sample Loading: The crude reaction mixture, dissolved in the equilibration buffer, is loaded onto the column.

-

Elution: The bound nucleotides are eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M triethylammonium bicarbonate). Adenosine, AMP, and ADP will elute at different salt concentrations, with the desired A2',5'DP eluting at a higher salt concentration due to its greater charge.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the product using UV spectroscopy (at 260 nm) or HPLC.

-

Desalting: Fractions containing the pure product are pooled, and the volatile buffer salts are removed by lyophilization or co-evaporation with water to yield the sodium salt of A2',5'DP.

Table 2: Typical Anion-Exchange Chromatography Parameters

| Parameter | Condition |

| Stationary Phase | DEAE-Cellulose |

| Equilibration Buffer | 0.05 M Triethylammonium Bicarbonate, pH 7.5 |

| Elution Buffer | Linear gradient of 0.05 M to 1 M Triethylammonium Bicarbonate, pH 7.5 |

| Flow Rate | 1-2 mL/min (column dependent) |

| Detection | UV at 260 nm |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used for both analytical and preparative purification of nucleotides. For polar compounds like adenosine phosphates, ion-pairing agents are often added to the mobile phase to improve retention and separation on a nonpolar stationary phase (e.g., C18).

Experimental Protocol: RP-HPLC Purification

-

Column and Mobile Phase: A C18 column is typically used. The mobile phase often consists of an aqueous buffer (e.g., ammonium acetate (B1210297) or potassium phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile), with an added ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate.

-

Gradient Elution: A gradient of increasing organic modifier concentration is used to elute the compounds.

-

Detection and Collection: The eluent is monitored by a UV detector at 260 nm, and fractions corresponding to the A2',5'DP peak are collected.

-

Post-Purification Processing: The collected fractions are pooled, and the solvent is removed to yield the purified product.

Table 3: Representative RP-HPLC Parameters for Analysis of Adenosine Phosphates

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1 M Potassium Phosphate Buffer, pH 6.0 |

| Mobile Phase B | 100% Methanol |

| Ion-Pairing Agent | 5 mM Tetrabutylammonium Hydrogen Sulfate |

| Gradient | 0-100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Biological Role and Signaling Pathway

Adenosine 2',5'-diphosphate is a known competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including platelet aggregation and neurotransmission.[1]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G-proteins.[1] Upon activation by its endogenous agonist, adenosine diphosphate (B83284) (ADP), the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular responses. DAG activates protein kinase C (PKC).[2][3]

Antagonism by Adenosine 2',5'-diphosphate

As a competitive antagonist, Adenosine 2',5'-diphosphate binds to the P2Y1 receptor at the same site as ADP but does not activate the receptor. This binding prevents ADP from activating the receptor, thereby inhibiting the downstream signaling cascade and the subsequent cellular responses.[1]

Caption: P2Y1 Receptor Signaling Pathway and its Antagonism by Adenosine 2',5'-diphosphate.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound salt. The outlined protocols for chemical synthesis and chromatographic purification, along with the provided signaling pathway information, serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development. Successful implementation of these methods will enable the production of high-purity A2',5'DP for in-depth studies of purinergic signaling and the development of novel therapeutics targeting the P2Y1 receptor.

References

An In-depth Technical Guide to the Physicochemical Properties of Adenosine 2',5'-diphosphate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 2',5'-diphosphate (A2'5'DP) sodium salt is a critical tool in purinergic signaling research and various biochemical applications. As a structural isomer of the well-known Adenosine 5'-diphosphate (ADP), it exhibits distinct functionalities, most notably as a competitive antagonist of the P2Y1 receptor, a key player in platelet aggregation and other physiological processes. This technical guide provides a comprehensive overview of the physicochemical properties of Adenosine 2',5'-diphosphate sodium salt, detailed experimental protocols for its use, and a visualization of its role in cellular signaling.

Physicochemical Properties

This compound salt is a white to off-white powder.[1] It is hygroscopic and should be stored in a dry environment.[2] Key quantitative physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅Na₂O₁₀P₂ | [2] |

| Molecular Weight | 471.16 g/mol | [2][3] |

| Appearance | White to off-white powder | [1][2] |

| Solubility | Soluble in water (up to 50 mg/mL) | [4] |

| Storage Conditions | -20°C, desiccated | [5][4] |

| pKa (estimated) | pKₐ₂: ~4.2, pKₐ₃: ~7.2 | [6][7] |

| Purity | ≥95% | [5] |

Biological Activity and Applications

Adenosine 2',5'-diphosphate is primarily recognized for its role as a competitive antagonist of the P2Y1 purinergic receptor.[5] The P2Y1 receptor, a Gq-protein coupled receptor, is activated by ADP and plays a crucial role in the initiation of platelet aggregation.[5][8] By blocking this receptor, Adenosine 2',5'-diphosphate can inhibit ADP-induced platelet shape change and aggregation.[9] It has also been reported to be a non-selective antagonist of the platelet P2X1 ion channel.[5]

Due to its structural similarity to the cofactor NADP⁺, Adenosine 2',5'-diphosphate is also utilized in biochemical purification techniques. Specifically, it can be immobilized on a solid support, such as agarose (B213101), to create an affinity chromatography resin for the purification of NADP-dependent enzymes, like NADPH-cytochrome P450 reductase.[10][11]

Experimental Protocols

P2Y1 Receptor Antagonism Assay: Platelet Aggregation

This protocol provides a general method for assessing the P2Y1 antagonistic activity of Adenosine 2',5'-diphosphate using light transmission aggregometry in human platelets.

Materials:

-

This compound salt

-

Adenosine 5'-diphosphate (ADP) as agonist

-

Human platelet-rich plasma (PRP) or washed platelets

-

Aggregometer

-

Appropriate buffers (e.g., Tyrode's buffer)

Procedure:

-

Platelet Preparation: Prepare platelet-rich plasma from fresh human blood by centrifugation. For washed platelets, perform additional washing and centrifugation steps to remove plasma components.

-

Antagonist Incubation: Pre-incubate the platelet suspension with varying concentrations of this compound salt for a specified time (e.g., 1-5 minutes) at 37°C with stirring in the aggregometer cuvette.

-

Agonist Stimulation: Initiate platelet aggregation by adding a sub-maximal concentration of ADP.

-

Data Acquisition: Monitor the change in light transmission through the platelet suspension over time. An increase in light transmission corresponds to platelet aggregation.

-

Data Analysis: Determine the inhibitory effect of Adenosine 2',5'-diphosphate by comparing the aggregation response in its presence to the control (agonist alone). Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation.

Affinity Chromatography for NADP-Dependent Enzymes

This protocol outlines a general procedure for the purification of an NADP-dependent enzyme, such as NADPH-cytochrome P450 reductase, using Adenosine 2',5'-diphosphate-agarose.

Materials:

-

Adenosine 2',5'-diphosphate-agarose resin

-

Cell lysate containing the target enzyme

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

Wash buffer (e.g., Binding buffer with increased salt concentration)

-

Elution buffer (e.g., Binding buffer containing a competing ligand like NADP⁺ or a high salt concentration)

-

Chromatography column

Procedure:

-

Column Packing and Equilibration: Pack a chromatography column with the Adenosine 2',5'-diphosphate-agarose resin and equilibrate it with several column volumes of binding buffer.

-

Sample Loading: Apply the cell lysate containing the target enzyme to the equilibrated column.

-

Washing: Wash the column with several volumes of wash buffer to remove unbound proteins.

-

Elution: Elute the bound target enzyme from the resin by applying the elution buffer. This can be done using a step or gradient elution with a competing ligand (e.g., NADP⁺) or by increasing the ionic strength of the buffer.

-

Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence and purity of the target enzyme using methods such as SDS-PAGE and enzyme activity assays.

Signaling Pathway Visualization

Adenosine 2',5'-diphosphate acts as an antagonist at the P2Y1 receptor, thereby inhibiting the downstream signaling cascade initiated by the natural agonist, ADP. The following diagrams illustrate the P2Y1 receptor signaling pathway and the point of inhibition by Adenosine 2',5'-diphosphate.

Stability and Storage

This compound salt is stable for years when stored at -20°C as a solid.[9][12] It is hygroscopic and should be protected from moisture.[2] Aqueous solutions can be prepared in buffers such as PBS, but it is recommended to use them fresh and not store them for more than a day.[12] The stability of the phosphate (B84403) groups is reduced at pH values below 4.0 and above 9.5.[13]

Conclusion

This compound salt is a valuable pharmacological tool for the study of purinergic signaling, particularly for investigating the role of the P2Y1 receptor. Its ability to competitively antagonize this receptor makes it essential for research in thrombosis, hemostasis, and other physiological processes where P2Y1 is implicated. Furthermore, its application in affinity chromatography demonstrates its utility as a versatile biochemical reagent. This guide provides researchers with the foundational knowledge of its physicochemical properties and practical guidance for its experimental use.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inexpensive purification of P450 reductase and other proteins using 2',5'-adenosine diphosphate agarose affinity columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet - Wikipedia [en.wikipedia.org]

- 6. ADP | 58-64-0 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Adenosine diphosphate - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Differential effects of P2Y1 and P2Y12 nucleotide receptors on ERK1/ERK2 and phosphatidylinositol 3-kinase signalling and cell proliferation in serum-deprived and nonstarved glioma C6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.1 [tud.ttu.ee]

- 13. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The P2Y1 Receptor: A Technical Guide to the Mechanism of Action of Adenosine 2',5'-Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the P2Y1 receptor, a critical component in purinergic signaling. It details the receptor's mechanism of action, with a specific focus on its interaction with the competitive antagonist, Adenosine (B11128) 2',5'-diphosphate sodium. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying the receptor, and provides visual representations of its signaling pathways and experimental workflows.

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] These receptors are activated by extracellular nucleotides and play crucial roles in a multitude of physiological processes.[2] The primary endogenous agonist for the P2Y1 receptor is adenosine diphosphate (B83284) (ADP).[2][3] Upon activation by ADP, the P2Y1 receptor is pivotal in initiating platelet activation, including shape change and the initial phase of aggregation, making it a key player in hemostasis and thrombosis.[3][4][5] Consequently, the P2Y1 receptor is a significant target for the development of antithrombotic drugs.[6][7] Adenosine 2',5'-diphosphate (A2P5P) is recognized as a selective and competitive antagonist of the P2Y1 receptor, effectively inhibiting ADP-induced platelet responses.[8][9]

Mechanism of Action and Signal Transduction

The P2Y1 receptor primarily couples to the Gq/11 family of G proteins to initiate its signaling cascade.[10][11] The binding of an agonist, such as ADP, induces a conformational change in the receptor, leading to the activation of Gq.[7] This sets off a well-defined downstream signaling pathway.

The Gq-Mediated Signaling Cascade:

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).[4][10]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[11][12] This rapid increase in intracellular Ca2+ is a hallmark of P2Y1 activation and is necessary to trigger platelet shape change and initiate aggregation.[9][12]

-

Protein Kinase C (PKC) Activation: Concurrently, DAG remains in the plasma membrane and, along with the elevated Ca2+ levels, activates Protein Kinase C (PKC).[3][13] PKC then phosphorylates various downstream target proteins, contributing to the full cellular response.

Role of Adenosine 2',5'-Diphosphate:

As a competitive antagonist, Adenosine 2',5'-diphosphate binds to the same orthosteric site on the P2Y1 receptor as ADP but does not activate the receptor.[8][9] By occupying the binding site, it prevents ADP from binding and initiating the Gq/PLC signaling cascade, thereby inhibiting downstream effects like calcium mobilization and platelet aggregation.[7][9]

Recent studies have also highlighted that the P2Y1 receptor can exhibit constitutive (agonist-independent) activity, leading to basal Gq protein signaling.[4][5] In this context, some antagonists have been shown to act as inverse agonists, abolishing this constitutive activation.[4]

Quantitative Data: Ligand Affinities at the P2Y1 Receptor

The pharmacological characterization of the P2Y1 receptor has been defined by the binding affinities and functional potencies of various agonists and antagonists. The following table summarizes key quantitative data for Adenosine 2',5'-diphosphate and other relevant ligands.

| Compound | Class | Species/System | Assay Type | Value | Reference |

| Adenosine 2',5'-diphosphate (A2P5P) | Antagonist | Human Platelets | Aggregation | pA2 ≈ 5 | [9] |

| ADP | Agonist | Human P2Y1 | Ca2+ Mobilization | - | [14] |

| 2-MeSADP | Agonist | Human P2Y1 | Inositol Phosphate | EC50 = 1.94 nM | [15] |

| (N)-methanocarba-2MeSADP | Agonist | Human P2Y1 (COS-7 cells) | Inositol Phosphate | EC50 = 1.2 nM | [16] |

| MRS2179 | Antagonist | Human P2Y1 (Sf9 membranes) | Radioligand Binding | Ki = 84 nM | [17] |

| MRS2279 | Antagonist | Human P2Y1 (Sf9 membranes) | Radioligand Binding | Ki = 13 nM | [17] |

| MRS2500 | Antagonist | PC-3 cells | Ca2+ Mobilization | - (10 nM produced significant rightward shift) | [18] |

| ATP | Antagonist | Human P2Y1 (Jurkat cells) | Ca2+ Mobilization | Ki = 14.3 µM | [19] |

| PPADS | Antagonist | Human P2Y1 (Sf9 membranes) | Radioligand Binding | Ki = 6 µM | [17] |

| Suramin | Antagonist | Human P2Y1 (Sf9 membranes) | Radioligand Binding | Ki = 5 µM | [17] |

Experimental Protocols

The study of the P2Y1 receptor's mechanism of action relies on several key experimental assays. Detailed methodologies are provided below.

Inositol Phosphate (IP) Accumulation Assay

This assay directly quantifies the activity of the Gq/PLC pathway by measuring the accumulation of [3H]-inositol phosphates, a direct product of PLC activity.

Methodology:

-

Cell Culture and Transfection:

-

Radiolabeling:

-

Plate the transfected cells into multi-well plates.

-

Incubate the cells for 24-48 hours in an inositol-free medium supplemented with [3H]-myo-inositol (e.g., 1 µCi/well) to allow for its incorporation into membrane phosphoinositides.[15]

-

-

Stimulation:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[15]

-

For antagonist studies, add the antagonist (e.g., Adenosine 2',5'-diphosphate) during this pre-incubation step.

-

Add the agonist (e.g., ADP or 2-MeSADP) at various concentrations and incubate for a defined period (e.g., 30 minutes) at 37°C.[15]

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography (e.g., Dowex columns).

-

Quantify the amount of [3H]-inositol phosphates using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the concentration-response curves to determine EC50 values for agonists. For antagonists, use the Schild regression method to calculate pA2 values or the Cheng-Prusoff equation to determine Ki values.

-

Intracellular Calcium [Ca2+]i Mobilization Assay

This assay measures the IP3-mediated release of Ca2+ from intracellular stores, a key downstream event in P2Y1 signaling.

Methodology:

-

Cell Preparation:

-

Use either a transfected cell line (e.g., P2Y1-Jurkat cells) or primary cells like human platelets.[9]

-

Harvest the cells and resuspend them in a suitable physiological buffer.

-

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at room temperature or 37°C. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

-

Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

-

Measurement:

-

Wash the cells to remove extracellular dye.

-

Place the cell suspension in a cuvette within a fluorometer or use a fluorescence microplate reader.

-

Measure the baseline fluorescence for a short period.

-

To test antagonists, add the compound (e.g., Adenosine 2',5'-diphosphate) and incubate for a few minutes.[9]

-

Inject the agonist (e.g., ADP) and continuously record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the ratio, which is proportional to the intracellular calcium concentration.[9]

-

-

Data Analysis:

-

The response is typically quantified as the peak increase in fluorescence (or ratio) above the baseline.

-

Generate dose-response curves to determine agonist potency and antagonist inhibitory constants (IC50 or Ki).

-

Radioligand Binding Assay

This assay is used to directly measure the affinity of ligands for the P2Y1 receptor. It requires a high-affinity radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Binding Reaction:

-

In a multi-tube format, incubate the cell membranes with a specific concentration of a high-affinity P2Y1 radiolabeled antagonist (e.g., [3H]MRS2279).[17]

-

For competition binding assays, add varying concentrations of the unlabeled competitor ligand (e.g., Adenosine 2',5'-diphosphate).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the membrane-bound radioligand from the free radioligand in the solution. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding by including a high concentration of a non-radiolabeled P2Y1 antagonist in some tubes.

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the specific binding against the concentration of the competing ligand and use non-linear regression analysis to calculate the IC50 value.

-

Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[17]

-

Visualizations: Pathways and Workflows

P2Y1 Receptor Signaling Pathway

Caption: Agonist (ADP) activation of the P2Y1 receptor initiates a Gq/PLC-mediated signaling cascade.

Experimental Workflow: Calcium Mobilization Assay

Caption: Key steps in a typical intracellular calcium mobilization experiment to assess P2Y1 function.

References

- 1. P2Y receptor - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]

- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The P2Y1 receptor is necessary for adenosine 5'-diphosphate-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 12. P2RY1 - Wikipedia [en.wikipedia.org]

- 13. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The P2Y1 receptor is an ADP receptor antagonized by ATP and expressed in platelets and megakaryoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ATP derivatives are antagonists of the P2Y1 receptor: similarities to the platelet ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An examination of deoxyadenosine 5′(α-thio)triphosphate as a ligand to define P2Y receptors and its selectivity as a low potency partial agonist of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Non-Selective Antagonism of P2X1 Receptors by Adenosine 2',5'-diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are critical signaling molecules that mediate a wide array of physiological processes through their interaction with purinergic P2 receptors. This technical guide focuses on the pharmacological characteristics of Adenosine 2',5'-diphosphate (A2P5P), a well-established competitive antagonist of the P2Y1 receptor, which also exhibits non-selective antagonistic properties at the P2X1 receptor.[1][2] Understanding the dual activity of this compound is crucial for the accurate interpretation of experimental data and for the design of selective therapeutic agents targeting purinergic signaling pathways, particularly in the context of platelet function and thrombosis.

The P2X1 receptor is a ligand-gated ion channel primarily activated by ATP, leading to a rapid influx of cations, predominantly Ca²⁺ and Na⁺.[3][4] This influx triggers a cascade of downstream signaling events, culminating in cellular responses such as smooth muscle contraction and platelet aggregation.[3] Given the involvement of P2X1 receptors in these critical physiological functions, the identification and characterization of its antagonists are of significant interest in drug discovery. This guide provides a comprehensive overview of the non-selective antagonism of P2X1 receptors by A2P5P, including quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways.

Quantitative Data: Antagonistic Profile of Adenosine 2',5'-diphosphate

The following tables summarize the available quantitative data for the antagonistic activity of Adenosine 2',5'-diphosphate (A2P5P) at the P2X1 receptor and its primary target, the P2Y1 receptor. The data highlights its non-selective profile.

Table 1: Antagonistic Activity of A2P5P at the P2X1 Receptor

| Experimental System | Agonist | A2P5P Concentration | Observed Inhibition | Reference |

| Human Platelets (Shape Change) | 0.5 µM α,β-meATP | 400 µM | Almost complete inhibition | [5] |

| P2X1-expressing Xenopus oocytes (Peak Current) | 100 µM α,β-meATP | 400 µM | ~64.26% reduction | [5] |

Table 2: Antagonistic Activity of A2P5P at the P2Y1 Receptor

| Experimental System | Agonist | IC₅₀ Value | Reference |

| Turkey Erythrocyte Membranes (Phospholipase C stimulation) | 30 nM 2-MeS-ADP | Micromolar range | [6] |

| Human P2Y1-expressing 1321N1 astrocytoma cells | Not Specified | Competitive Antagonist | [5] |

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by its endogenous agonist, ATP, initiates a rapid influx of calcium and sodium ions, leading to membrane depolarization. This initial signal triggers a downstream cascade involving the activation of Extracellular signal-regulated kinase (ERK) and Myosin Light Chain Kinase (MLCK), ultimately resulting in cellular responses such as platelet shape change and aggregation.

Experimental Workflow: Characterizing P2X1 Antagonism

The following diagram illustrates a typical workflow for characterizing the antagonistic effect of a compound like A2P5P on P2X1 receptor function, utilizing both platelet-based assays and heterologous expression systems.

Detailed Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the steps to assess the inhibitory effect of Adenosine 2',5'-diphosphate on P2X1-mediated platelet aggregation.

a. Materials and Reagents:

-

Freshly drawn human venous blood

-

3.2% or 3.8% Sodium Citrate (B86180) anticoagulant tubes

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

P2X1 agonist (e.g., α,β-methylene ATP)

-

Adenosine 2',5'-diphosphate (A2P5P)

-

Phosphate-Buffered Saline (PBS)

-

Apyrase (to prevent P2Y receptor desensitization by released ADP)

b. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into sodium citrate tubes.

-

To obtain PRP, centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Carefully transfer the supernatant (PRP) to a new polypropylene (B1209903) tube.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

-

Collect the supernatant (PPP).

-

If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

c. Aggregation Assay Procedure:

-

Pre-warm the aggregometer to 37°C.

-

Calibrate the aggregometer:

-

Set 0% light transmission with a cuvette containing PRP.

-

Set 100% light transmission with a cuvette containing PPP.

-

-

Pipette the required volume of PRP into aggregometer cuvettes containing a stir bar. Add apyrase to the PRP to a final concentration of 1-2 U/mL.

-

Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate for at least 5 minutes with stirring (e.g., 1000 rpm).

-

Add the desired concentration of A2P5P or vehicle (PBS) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding the P2X1 agonist (e.g., α,β-methylene ATP) to the cuvette.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP and PRP baselines.

-

The percentage of inhibition by A2P5P is calculated as: (1 - (Maximal aggregation with A2P5P / Maximal aggregation with vehicle)) * 100%.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the heterologous expression of P2X1 receptors in Xenopus oocytes and the electrophysiological recording of antagonist effects.

a. Materials and Reagents:

-

Xenopus laevis oocytes

-

cRNA encoding the human or rat P2X1 receptor

-

Two-electrode voltage clamp setup (amplifier, microelectrode puller, micromanipulators)

-

Recording chamber

-

Perfusion system

-

ND96 solution (in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES; pH 7.5)

-

3 M KCl for electrode filling

-

P2X1 agonist (e.g., α,β-methylene ATP)

-

Adenosine 2',5'-diphosphate (A2P5P)

b. Oocyte Preparation and P2X1 Receptor Expression:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the P2X1 receptor.

-

Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.

c. Electrophysiological Recording:

-

Place a single oocyte in the recording chamber and continuously perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record a stable baseline current.

-

To measure the inhibitory effect of A2P5P, perfuse the oocyte with varying concentrations of A2P5P for a defined period before and during the application of the P2X1 agonist.

-

Apply the P2X1 agonist (e.g., α,β-methylene ATP) to activate the receptors and evoke an inward current.

-

Record the peak inward current for each concentration of A2P5P.

-

Wash the oocyte with ND96 solution between applications to allow for recovery.

d. Data Analysis:

-

Measure the peak current amplitude in the presence and absence of A2P5P.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

If a concentration-response curve is generated, determine the IC₅₀ value for A2P5P by fitting the data to a suitable pharmacological model.

Conclusion

Adenosine 2',5'-diphosphate serves as a valuable pharmacological tool for studying purinergic signaling. However, its non-selective antagonism at P2X1 receptors necessitates careful experimental design and data interpretation. Researchers utilizing A2P5P to probe P2Y1 function should be cognizant of its confounding effects on P2X1-mediated responses, particularly in systems where both receptors are co-expressed, such as platelets. The technical information and protocols provided in this guide are intended to facilitate a more comprehensive understanding of the complex pharmacology of A2P5P and to aid in the design of robust experiments for the characterization of P2 receptor function and the development of more selective therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. Antagonism of ATP responses at P2X receptor subtypes by the pH indicator dye, Phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Acyclic and cyclopropyl analogues of adenosine bisphosphate antagonists of the P2Y1 receptor: structure-activity relationships and receptor docking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Adenosine 2',5'-Diphosphate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 2',5'-diphosphate (A2',5'P) is a naturally occurring purine (B94841) nucleotide. Unlike its well-studied isomers, adenosine 3',5'-cyclic monophosphate (cAMP) and adenosine 5'-diphosphate (ADP), monomeric A2',5'P does not appear to function as a direct cellular signaling molecule. Instead, its biological significance is realized through its incorporation into a unique class of oligonucleotides known as 2',5'-oligoadenylates (2-5A). These molecules are critical mediators of the interferon-induced antiviral response. This technical guide provides an in-depth exploration of the synthesis, molecular interactions, and cellular consequences of the 2',5'-phosphodiester linkage, focusing on the 2-5A/RNase L pathway as the primary context for the biological role of A2',5'P. Additionally, this guide will cover the application of A2',5'P as a valuable tool in biochemical research for the purification of NADP⁺-dependent enzymes.

Introduction: The 2-5A/RNase L Pathway

The 2-5A/RNase L pathway is a cornerstone of the innate immune system's defense against viral infections.[1] This signaling cascade is activated by the presence of double-stranded RNA (dsRNA), a common hallmark of viral replication.[2] Upon activation, a family of enzymes known as 2',5'-oligoadenylate synthetases (OAS) polymerize ATP into a series of 2',5'-linked oligoadenylates, collectively referred to as 2-5A.[3][4] These 2-5A molecules are the sole known endogenous activators of RNase L, a latent endoribonuclease.[1] Once activated, RNase L indiscriminately degrades single-stranded RNA (ssRNA), including viral and cellular RNA, thereby inhibiting protein synthesis and impeding viral propagation.[2][5]

Synthesis of 2',5'-Oligoadenylates (2-5A)

The synthesis of 2-5A is catalyzed by the OAS family of enzymes (OAS1, OAS2, and OAS3 in humans).[6] These enzymes are typically present at low basal levels in cells and are significantly upregulated by interferons.[2] The activation of OAS enzymes is triggered by the binding of viral dsRNA.[4] Once activated, OAS utilizes ATP as a substrate to synthesize a series of oligoadenylates with the general structure pppA(2'p5'A)n, where n can range from 2 to over 30.[7] The formation of the 2',5'-phosphodiester bond is the defining characteristic of this process.

Diagram of 2-5A Synthesis

Caption: Activation of OAS by viral dsRNA and subsequent synthesis of 2-5A from ATP.

Molecular Target: Activation of RNase L

The primary and only well-established molecular target of 2-5A is RNase L.[1] In its latent state, RNase L exists as a monomer. The binding of 2-5A to the ankyrin repeat domain of RNase L induces a conformational change that promotes its dimerization.[4] This dimerization is essential for the activation of its ribonuclease activity.[8] Activated RNase L then cleaves ssRNA at the 3' side of UpUp and UpAp sequences.[3]

Diagram of RNase L Activation Pathway

Caption: The 2-5A/RNase L signaling cascade leading to RNA degradation.

Quantitative Data

The following tables summarize key quantitative parameters of the 2-5A/RNase L pathway.

Table 1: Binding Affinity and Activation of RNase L

| Ligand | Target | Parameter | Value | Reference |

| 2-5A | Full-length RNase L | Kd | 57 ± 16 nM | [9] |

| 2-5A | ANK domain of RNase L | Kd | 376 ± 10 nM | [9] |

| pppA(2'p5'A)₂ | RNase L | EC₅₀ | 0.5 nM | [10] |

Table 2: Kinetic Parameters of Human 2'-5' Oligoadenylate Synthetase 1 (OAS1)

| Substrate | Parameter | Value | Reference |

| ATP | kcat | 2.66 ± 0.05 s⁻¹ | [9] |

| ATP | K1/2 | 1.5 ± 0.1 µM | [9] |

Table 3: Cellular Concentrations of 2-5A

| Cell Type | Condition | 2-5A Concentration | Reference |

| L929 cells | Interferon-α/β + poly(I)·poly(C) | Nanomolar or higher | [3][11] |

| A549 cells | Transfection with 1-10 µM 2-5A | Effective for RNase L activation | [7] |

| Virus-infected cells | General | Can reach micromolar levels | [12] |

Cellular Consequences of RNase L Activation

The degradation of ssRNA by activated RNase L has profound effects on the cell, contributing to a potent antiviral state.

-

Inhibition of Protein Synthesis: The widespread degradation of messenger RNA (mRNA) and ribosomal RNA (rRNA) leads to a global shutdown of protein synthesis, preventing the production of both viral and host proteins.[5]

-

Apoptosis: Prolonged activation of RNase L can trigger programmed cell death (apoptosis), eliminating infected cells and preventing further viral spread.[2][3]

-

Amplification of the Immune Response: Cleavage products of RNase L can be recognized by other components of the innate immune system, such as RIG-I-like receptors, leading to an amplified interferon response.[4]

Adenosine 2',5'-diphosphate as a Research Tool

While monomeric A2',5'P is not a direct signaling molecule, its structural similarity to the adenosine 2'-phosphate of NADP⁺ makes it a valuable tool for affinity chromatography. A2',5'P immobilized on an agarose (B213101) matrix is widely used for the purification of NADP⁺-dependent enzymes, such as dehydrogenases and reductases.[7][13]

Diagram of Affinity Chromatography Workflow

Caption: Workflow for purifying NADP⁺-dependent enzymes using A2',5'P-agarose.

Experimental Protocols

2',5'-Oligoadenylate Synthetase (OAS) Activity Assay

This protocol is adapted from a method for in vitro synthesis of 2-5A.[7]

Objective: To measure the synthesis of 2-5A from ATP by an OAS enzyme in the presence of an activator (poly(I:C)).

Materials:

-

Purified human His-OAS1

-

ATP solution

-

Magnesium acetate (B1210297) (Mg(OAc)₂)

-

Dithiothreitol (DTT)

-

EDTA

-

Poly(I:C)

-

Bovine Serum Albumin (BSA)

-

Glycerol

-

Tris-HCl buffer (pH 7.8)

-

Mono Q HR 5/5 column (or similar anion exchange column)

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing:

-

17 µg/mL of human His-OAS1

-

2 mM ATP

-

4 mM Mg(OAc)₂

-

0.2 mM DTT

-

40 µM EDTA

-

0.2 mg/mL Poly(I:C)

-

0.1 mg/mL BSA

-

2% glycerol

-

40 mM Tris-HCl, pH 7.8

-

-

Incubate the reaction at 37°C for 3 hours. For kinetic studies, time points can be taken.

-

To stop the reaction, heat-inactivate at 85°C for 15 minutes.

-

Filter the sample through a 0.45 µm filter.

-

Analyze the synthesis of 2-5A products by anion exchange chromatography (e.g., using a Mono Q column) on an HPLC system, monitoring absorbance at 254 nm. The different oligomers of 2-5A will separate based on their charge.

RNase L Activity Assay (rRNA Cleavage Assay)

This protocol is a common method to assess RNase L activation in intact cells.[7][8]

Objective: To detect the cleavage of ribosomal RNA (rRNA) as an indicator of RNase L activity in cell lysates.

Materials:

-

Cultured cells (e.g., A549)

-

2-5A or poly(I:C) for transfection

-

Lipofectamine 2000 or similar transfection reagent

-

Trizol reagent or other RNA extraction kit

-

Bioanalyzer 2100 with RNA 6000 Nano kit (or standard agarose gel electrophoresis)

Procedure:

-

Cell Treatment: Transfect cells with 1-10 µM 2-5A or 0.25 µg/mL poly(I:C) using a suitable transfection reagent. Incubate for 4.5 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using Trizol reagent according to the manufacturer's protocol.

-

RNA Quantification and Quality Check: Quantify the extracted RNA using a NanoDrop spectrophotometer and assess its integrity.

-

Analysis of rRNA Cleavage:

-

Bioanalyzer: Run the total RNA samples on a Bioanalyzer using an RNA 6000 Nano chip. Activated RNase L will produce a characteristic pattern of 28S and 18S rRNA cleavage products.

-

Agarose Gel: Alternatively, run the RNA on a denaturing formaldehyde-agarose gel. Cleavage will be visible as a smear and the disappearance of the distinct 28S and 18S rRNA bands.

-

RNase L Activity Assay (FRET-based)

This protocol provides a quantitative, real-time measurement of RNase L activity.[3][5]

Objective: To measure the cleavage of a specific RNA substrate by RNase L using a fluorescence resonance energy transfer (FRET) probe.

Materials:

-

Purified RNase L

-

2-5A activator

-

FRET RNA probe: An RNA oligonucleotide with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., BHQ1) at the 3' end, containing an RNase L cleavage site (e.g., UpUp or UpAp).

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 80 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

96-well plate and fluorescence plate reader

Procedure:

-

Set up reactions in a 96-well plate. A typical reaction might contain:

-

100 nM FRET probe

-

20 nM purified RNase L

-

Varying concentrations of 2-5A (for determining EC₅₀) or a fixed concentration (e.g., 20 nM)

-

Reaction buffer to the final volume.

-

-

Include control reactions:

-

Probe alone

-

Probe + 2-5A

-

Probe + RNase L

-

-

Incubate the plate at room temperature or 37°C.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. Cleavage of the probe by RNase L separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the rate of cleavage from the initial linear phase of the fluorescence increase.

Conclusion

While monomeric Adenosine 2',5'-diphosphate does not have a recognized direct role in cellular signaling, the 2',5'-phosphodiester linkage it represents is fundamental to the 2-5A/RNase L pathway, a critical component of the innate antiviral response. The synthesis of 2',5'-oligoadenylates by OAS enzymes in response to viral dsRNA, and the subsequent activation of RNase L, leads to a potent antiviral state characterized by the inhibition of protein synthesis and induction of apoptosis. Understanding the intricacies of this pathway, including the quantitative aspects of enzyme kinetics and activator binding, is crucial for the development of novel antiviral therapeutics. Furthermore, the use of A2',5'P as an affinity ligand highlights its utility as a valuable tool in the broader field of biochemical research.

References

- 1. The 2–5 A system: Modulation of viral and cellular processes through acceleration of RNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2-5A system in viral infection and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Study of the Interferon Antiviral Mechanism: Apoptosis Activation by the 2–5A System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Unusual Role of Ribonuclease L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-5'-oligoadenylate synthase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Activation of RNase L by 2',5'-oligoadenylates. Kinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]

- 13. High concentrations of 2-5A, the interferon intracellular mediator, in the blood of children with acute viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Adenosine 2',5'-Diphosphate Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are pivotal signaling molecules that regulate a vast array of physiological and pathological processes through the activation of purinergic P2 receptors. While the cellular uptake and metabolism of adenosine 5'-phosphates (AMP, ADP, ATP) are well-documented, the biological fate of other isomers, such as adenosine 2',5'-diphosphate (A2',5'P), remains less characterized. This technical guide provides a comprehensive overview of the current understanding and inferred mechanisms of the cellular uptake and metabolism of adenosine 2',5'-diphosphate sodium. Drawing upon the established pathways for other extracellular nucleotides, this document outlines the probable enzymatic degradation in the extracellular space, potential transport mechanisms, and subsequent intracellular metabolic pathways. Detailed experimental protocols are provided to facilitate further research in this area, along with structured data tables and visual diagrams of key processes to aid in experimental design and data interpretation.

Introduction to Extracellular Adenosine 2',5'-Diphosphate

Adenosine 2',5'-diphosphate is an adenosine molecule with phosphate (B84403) groups attached to the 2' and 5' positions of the ribose sugar. While its role as a signaling molecule is not as established as that of its 3',5'- and 5'-isomers, it has been identified as a competitive antagonist of the P2Y1 receptor. Understanding its cellular uptake and metabolism is crucial for elucidating its potential physiological roles and for the development of novel therapeutics targeting the purinergic signaling cascade.

Extracellular Metabolism: The Role of Ectonucleotidases

Extracellular nucleotides are primarily metabolized by a family of cell surface enzymes known as ectonucleotidases. These enzymes play a critical role in terminating nucleotide-mediated signaling and generating other bioactive molecules, such as adenosine. The metabolism of extracellular A2',5'P is likely initiated by these enzymes.

The main families of ectonucleotidases include:

-

Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases): This family, which includes CD39 (NTPDase1), hydrolyzes ATP and ADP to AMP. Their activity on A2',5'P is not yet experimentally confirmed but is plausible.

-

Ecto-nucleotide pyrophosphatases/phosphodiesterases (E-NPPs): These enzymes can also hydrolyze ATP and ADP.

-

Alkaline Phosphatases (APs): These enzymes have broad substrate specificity and can dephosphorylate a variety of phosphorylated molecules.

-

Ecto-5'-nucleotidase (CD73): This enzyme is responsible for the dephosphorylation of AMP to adenosine.

The sequential action of these enzymes likely degrades A2',5'P to adenosine 2'-monophosphate (A2'MP) or adenosine 5'-monophosphate (AMP), and subsequently to adenosine.

Cellular Uptake Mechanisms

The direct cellular uptake of diphosphorylated nucleotides is generally considered to be limited due to their negative charge and hydrophilic nature. However, several potential mechanisms for the cellular entry of A2',5'P or its metabolites exist.

Transport of Metabolites via Nucleoside Transporters

The most probable route for the cellular entry of the purine (B94841) moiety of A2',5'P is following its extracellular degradation to adenosine. Adenosine is transported across the cell membrane by two major families of nucleoside transporters (NTs):

-

Equilibrative Nucleoside Transporters (ENTs): These transporters (ENT1, ENT2, ENT3, and ENT4) facilitate the bidirectional transport of nucleosides down their concentration gradient.[1]

-

Concentrative Nucleoside Transporters (CNTs): These transporters (CNT1, CNT2, and CNT3) mediate the unidirectional, sodium-dependent uptake of nucleosides against their concentration gradient.[2]

Table 1: Major Human Nucleoside Transporters and Their Substrates

| Transporter | Gene (SLC) | Primary Substrates | Transport Mechanism |

| ENT1 | SLC29A1 | Adenosine, Inosine (B1671953), Guanosine, Uridine | Equilibrative |

| ENT2 | SLC29A2 | Adenosine, Inosine, Guanosine, Uridine, Hypoxanthine | Equilibrative |

| CNT1 | SLC28A1 | Uridine, Adenosine, Thymidine | Concentrative (Na+-dependent) |

| CNT2 | SLC28A2 | Adenosine, Inosine, Guanosine | Concentrative (Na+-dependent) |

| CNT3 | SLC28A3 | Adenosine, Uridine, Guanosine, Thymidine | Concentrative (Na+-dependent) |

Potential Direct Uptake Mechanisms

While less common for nucleotides, some direct uptake mechanisms could be considered:

-

Endocytosis: Cells can internalize extracellular molecules through receptor-mediated endocytosis or pinocytosis. If A2',5'P binds to a cell surface receptor, it could be internalized via this pathway.

-

Specific Nucleotide Transporters: While primarily located on intracellular membranes (e.g., mitochondrial ADP/ATP carrier), the existence of plasma membrane nucleotide transporters cannot be entirely ruled out for specific cell types or conditions.

Intracellular Metabolism

Once inside the cell, adenosine derived from extracellular A2',5'P is rapidly metabolized to prevent its efflux and to be incorporated into the cellular nucleotide pool.

The key enzyme in this process is Adenosine Kinase (AK) , which phosphorylates adenosine to adenosine 5'-monophosphate (AMP). Subsequently, AMP can be further phosphorylated to ADP and ATP through the action of adenylate kinase and ATP synthase, respectively.

Alternatively, adenosine can be deaminated to inosine by Adenosine Deaminase (ADA) .

Experimental Protocols

To investigate the cellular uptake and metabolism of adenosine 2',5'-diphosphate, a combination of experimental approaches is required.

Radiolabeled Nucleotide Uptake Assay

This protocol is designed to quantify the cellular uptake of a radiolabeled ligand.

Materials:

-

Cell culture of interest

-

Radiolabeled [³H]- or [¹⁴C]-adenosine 2',5'-diphosphate (requires custom synthesis) or [³H]-adenosine

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Inhibitors (e.g., dipyridamole (B1670753) for ENTs, specific CNT inhibitors)

-

Scintillation fluid and vials

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Seed cells in 24-well plates and grow to confluence.

-

Wash cells twice with pre-warmed uptake buffer.

-

Pre-incubate cells with or without inhibitors for 15-30 minutes at 37°C.

-

Initiate uptake by adding the radiolabeled substrate at the desired concentration.

-

Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Terminate uptake by rapidly washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Use another portion of the lysate to determine the total protein concentration.

-

Calculate uptake as counts per minute (CPM) per milligram of protein.

HPLC or LC-MS/MS Analysis of Intracellular Metabolites

This protocol allows for the separation and quantification of intracellular nucleotides and their metabolites.

Materials:

-

Cell culture of interest

-

This compound

-

Extraction solution (e.g., ice-cold 60% methanol (B129727) or perchloric acid)

-

HPLC or LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phases (e.g., phosphate buffer with an ion-pairing agent)

-

Nucleotide standards

Procedure:

-

Culture and treat cells with adenosine 2',5'-diphosphate as required.

-

Rapidly wash cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding ice-cold extraction solution.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris.

-

Dry the supernatant (e.g., using a vacuum concentrator).

-

Reconstitute the dried extract in mobile phase.

-

Inject the sample into the HPLC or LC-MS/MS system.

-

Separate and quantify metabolites by comparing retention times and mass spectra to known standards.

Table 2: Example HPLC Gradient for Nucleotide Separation

| Time (min) | % Mobile Phase A (e.g., 100mM KH₂PO₄, 4mM TBAP, pH 6.0) | % Mobile Phase B (e.g., 50% Methanol in Mobile Phase A) |

| 0 | 100 | 0 |

| 10 | 100 | 0 |

| 30 | 50 | 50 |

| 35 | 0 | 100 |

| 40 | 0 | 100 |

| 45 | 100 | 0 |

| 60 | 100 | 0 |

(Note: This is an example gradient and must be optimized for the specific column and instrument used.)

Conclusion and Future Directions

The cellular uptake and metabolism of this compound are likely complex processes that are initiated by extracellular enzymatic degradation, followed by the transport of the resulting adenosine nucleoside into the cell. While direct evidence for the specific enzymes and transporters involved is currently lacking, the well-established pathways for other adenosine nucleotides provide a strong framework for future investigation. The experimental protocols outlined in this guide offer a starting point for researchers to elucidate the precise mechanisms governing the biological fate of adenosine 2',5'-diphosphate and to explore its potential as a signaling molecule and therapeutic target. Further research is needed to identify the specific ectonucleotidases that metabolize A2',5'P, to determine if any direct transport mechanisms exist, and to fully characterize its intracellular metabolic products and their downstream effects.

References

An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of Adenosine 2',5'-diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize Adenosine (B11128) 2',5'-diphosphate (A2',5'P), a naturally occurring isomer of adenosine diphosphate. While A2',5'P is less common than its 3',5' and 5' counterparts, it plays a significant role as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. Understanding its structure and function is crucial for drug development and research in purinergic signaling.

This guide details experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presents quantitative data in structured tables, and visualizes key concepts using Graphviz diagrams.

Molecular Structure and Properties

Adenosine 2',5'-diphosphate is a purine (B94841) ribonucleoside bisphosphate. It consists of an adenine (B156593) nucleobase, a ribose sugar, and two phosphate (B84403) groups attached to the 2' and 5' positions of the ribose.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂[1] |

| Molecular Weight | 427.20 g/mol [1] |

| IUPAC Name | [(2R,3R,4S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-(phosphonooxy)oxolan-2-yl]methyl dihydrogen phosphate |

| Synonyms | 2',5'-ADP, Adenosine 2',5'-bisphosphate[1] |

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of A2',5'P in solution. Key nuclei for analysis are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-8 | 8.0 - 8.5 | s | Adenine ring proton. |

| H-2 | 7.9 - 8.2 | s | Adenine ring proton. |

| H-1' | 5.8 - 6.2 | d | Ribose anomeric proton. |

| H-2' | 4.5 - 5.0 | m | Shifted downfield compared to 5'-ADP due to the deshielding effect of the 2'-phosphate group. |

| H-3' | 4.2 - 4.7 | m | |

| H-4' | 4.0 - 4.5 | m | |

| H-5', 5'' | 3.9 - 4.3 | m |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-6 | ~156 | Adenine ring carbon. |

| C-2 | ~152 | Adenine ring carbon. |

| C-4 | ~148 | Adenine ring carbon. |

| C-8 | ~140 | Adenine ring carbon. |

| C-5 | ~119 | Adenine ring carbon. |

| C-1' | ~87 | Ribose anomeric carbon. |

| C-4' | ~84 | |

| C-2' | 75 - 80 | Shifted downfield and shows coupling to the 2'-phosphorus atom. |

| C-3' | ~70 | |

| C-5' | ~65 | Shows coupling to the 5'-phosphorus atom. |

³¹P NMR Spectroscopy

³¹P NMR is particularly informative for A2',5'P, as it directly probes the two phosphate groups.

| Phosphorus | Expected Chemical Shift (ppm) | Multiplicity | J-coupling (P-P) |

| P-5' | -5 to -11 | d | ~20 Hz |

| P-2' | 0 to 5 | d | ~20 Hz |

Chemical shifts are referenced to 85% H₃PO₄.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of Adenosine 2',5'-diphosphate sodium salt in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Adjust the pH of the solution to a desired value (typically around 7.0) using dilute NaOD or DCl. pH is a critical parameter as it can influence the chemical shifts of the phosphate groups.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Acquire spectra at 25°C.

-

Use a spectral width of 12-16 ppm.

-

Apply a relaxation delay of 2-5 seconds.

-

Use a pulse angle of 30-45 degrees.

-

Solvent suppression (e.g., presaturation) should be used to attenuate the residual HOD signal.

-

-

¹³C NMR:

-

Acquire proton-decoupled spectra.

-

Use a spectral width of 200-250 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

-

³¹P NMR:

-

Acquire proton-decoupled spectra.

-

Use a spectral width of 50-100 ppm.

-

Reference the spectrum to an external standard of 85% H₃PO₄.

-

-

Mass Spectrometry Analysis

Mass spectrometry is essential for confirming the molecular weight and elucidating the fragmentation pattern of A2',5'P, which aids in its identification and quantification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

| Parameter | Value |

| Monoisotopic Mass | 427.0294 Da |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Observed Ion ([M-H]⁻) | m/z 426.0221 |

| Observed Ion ([M-2H]²⁻) | m/z 212.5074 |

Tandem Mass Spectrometry (MS/MS)

| Precursor Ion ([M-H]⁻) m/z | Fragment Ion m/z | Neutral Loss | Description |

| 426.02 | 346.06 | 79.96 | Loss of HPO₃ from either the 2' or 5' position |

| 426.02 | 328.05 | 98.01 | Loss of H₃PO₄ |

| 426.02 | 248.09 | 177.93 | Loss of the 2',5'-diphosphate ribose moiety |

| 426.02 | 134.05 | 291.97 | Adenine fragment |

| 346.06 | 134.05 | 212.01 | Adenine fragment from the monophosphate ion |

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

For biological samples, a protein precipitation step is typically required. Add 3 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to the sample, vortex, and centrifuge to pellet the proteins.

-

The supernatant can be diluted with the initial mobile phase before injection.

-

For pure compounds, dissolve in an appropriate solvent (e.g., water:acetonitrile).

-

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining and separating polar compounds like adenosine phosphates. A reversed-phase C18 column with an ion-pairing agent can also be used.

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.8.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, which is gradually decreased to elute the polar analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray ionization (ESI) in negative ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scans for structural confirmation.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150°C.

-

Desolvation Temperature: 350-450°C.

-

Collision Gas: Argon.

-

MRM Transitions (Hypothetical for A2',5'P):

-

Q1: 426.0 -> Q3: 346.1 (Loss of HPO₃)

-

Q1: 426.0 -> Q3: 134.1 (Adenine fragment)

-

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for NMR and MS Analysis

Caption: Workflow for NMR and MS analysis of A2',5'P.

Signaling Pathway of P2Y1 Receptor Antagonism

Adenosine 2',5'-diphosphate acts as a competitive antagonist at the P2Y1 receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the endogenous agonist, ADP, from activating downstream signaling cascades.

Caption: P2Y1 receptor antagonism by A2',5'P.

Signaling Pathway of P2X1 Receptor Antagonism

A2',5'P also acts as a non-selective antagonist of the P2X1 receptor, a ligand-gated ion channel. By blocking this receptor, it prevents the influx of cations, primarily Ca²⁺, in response to ATP.

Caption: P2X1 receptor antagonism by A2',5'P.

Conclusion

The analytical characterization of Adenosine 2',5'-diphosphate through NMR and mass spectrometry is fundamental to understanding its biological activity and potential as a therapeutic agent. While specific high-resolution spectral data for A2',5'P is limited in publicly accessible literature, the methodologies and expected spectral features outlined in this guide provide a robust framework for its analysis. The provided protocols, combined with the understanding of its antagonistic effects on P2Y1 and P2X1 receptors, offer a solid foundation for researchers and drug development professionals working with this important molecule. Further detailed characterization will undoubtedly contribute to a deeper understanding of purinergic signaling and the development of novel therapeutics.

References

The Discovery and History of Adenosine 2',5'-diphosphate: A Technical Guide

An In-depth Exploration of a Key Metabolite in the Interferon-Induced Antiviral Pathway

Abstract

Adenosine (B11128) 2',5'-diphosphate (A2',5'P) is a crucial metabolite within the 2',5'-oligoadenylate (2-5A) system, a key component of the innate immune response to viral infections. This technical guide provides a comprehensive overview of the discovery and history of A2',5'P, detailing its origins as a degradation product of the potent RNase L activator, 2-5A. The document outlines the seminal research that led to the elucidation of the 2-5A pathway, the identification of the enzymes responsible for both the synthesis and degradation of 2-5A, and the experimental methodologies that have been pivotal in characterizing these processes. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important signaling molecule and its role in cellular defense mechanisms.

Introduction: The Dawn of the 2-5A System

The story of Adenosine 2',5'-diphosphate is intrinsically linked to the discovery of the 2-5A system, a pathway activated by interferons in response to viral double-stranded RNA (dsRNA). In 1978, two independent research groups, led by Ian Kerr and Robert E. Brown, and by L. Andrew Ball and David S. White, made a groundbreaking discovery. They identified a low molecular weight inhibitor of protein synthesis in interferon-treated, dsRNA-challenged cell extracts[1]. This inhibitor was found to be a series of oligoadenylates with unusual 2'-5' phosphodiester linkages, a stark contrast to the typical 3'-5' linkages found in DNA and RNA. This family of molecules was collectively named 2',5'-oligoadenylates, or 2-5A[1].

The canonical and most active form of 2-5A was identified as a 5'-triphosphorylated trimer, pppA2'p5'A2'p5'A[1]. This molecule acts as a potent allosteric activator of a latent cellular endoribonuclease, now known as RNase L. Upon activation by 2-5A, RNase L dimerizes and degrades single-stranded viral and cellular RNA, thereby inhibiting protein synthesis and inducing an antiviral state.

The Emergence of Adenosine 2',5'-diphosphate as a Degradation Product